molecular formula C6H10O7 B12072445 2-keto-L-gluconate CAS No. 73803-83-5

2-keto-L-gluconate

Cat. No.: B12072445
CAS No.: 73803-83-5
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Keto-L-gluconate can be synthesized through several methods. One common approach involves the oxidation of L-sorbose using Gluconobacter oxydans, followed by further transformation into 2-keto-L-gulonic acid by a coculture system composed of Ketogulonicigenium vulgare and associated bacteria . Another method involves the two-stage fermentation of D-glucose. In the first stage, D-glucose is converted to calcium 2,5-diketo-D-gluconate by a mutant strain of Erwinia sp. In the second stage, the calcium 2,5-diketo-D-gluconate is reduced to calcium 2-keto-L-gulonate using a mutant strain of Corynebacterium sp .

Industrial Production Methods

The industrial production of this compound primarily relies on microbial fermentation. The classical two-step fermentation method involves the transformation of D-sorbitol into L-sorbose by Gluconobacter oxydans, followed by the conversion of L-sorbose into 2-keto-L-gulonic acid by a coculture system composed of Ketogulonicigenium vulgare and associated bacteria . This method is widely used due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Keto-L-gluconate undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions

Major Products

    Oxidation: Produces 2,5-diketo-D-gluconate.

    Reduction: Produces L-idonate.

    Esterification: Produces methyl 2-keto-L-gulonate.

Mechanism of Action

The mechanism of action of 2-keto-L-gluconate involves its participation in various biochemical pathways. In the production of vitamin C, this compound is converted to L-ascorbic acid through a series of enzymatic reactions. The key enzymes involved include NADH-dependent 2-keto-L-gulonate reductase and L-idonate 5-dehydrogenase . These enzymes facilitate the reduction and oxidation reactions necessary for the conversion of this compound to L-ascorbic acid.

Comparison with Similar Compounds

2-Keto-L-gluconate is similar to other sugar acids and derivatives, such as 2-keto-D-gluconate and 5-keto-D-gluconate. it is unique in its role as an intermediate in the synthesis of vitamin C. Other similar compounds include:

This compound stands out due to its specific role in the vitamin C synthesis pathway and its unique biochemical properties.

Properties

IUPAC Name

3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859528
Record name Hex-2-ulosonic acid
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Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-L-gluconate
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CAS No.

73803-83-5, 669-90-9, 91548-32-2, 342385-52-8
Record name 2-Hexulosonic acid
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Record name 2-Ketogluconic acid
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Record name L-Xylo-hex-2-ulosonic acid hydrate
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Record name 2-Keto-L-gluconate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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